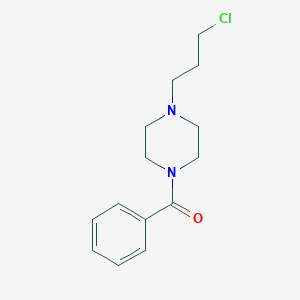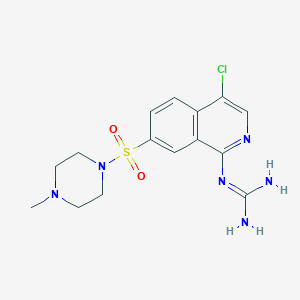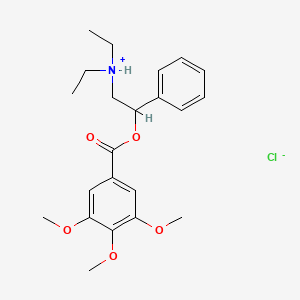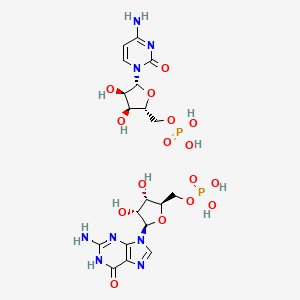
P-rCyd.P-rGuo
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-rCyd.P-rGuo is a nucleic acid sequence composed of ribose-linked cytidine and guanosine. These compounds are part of the broader family of nucleotides, which are the building blocks of RNA. The sequence this compound specifically refers to a ribose sugar backbone linked to cytidine and guanosine through phosphate groups. This sequence plays a crucial role in various biological processes, including the storage and transmission of genetic information.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of P-rCyd.P-rGuo involves the chemical coupling of ribose-linked cytidine and guanosine. The process typically starts with the protection of the hydroxyl groups on the ribose sugar to prevent unwanted reactions. The cytidine and guanosine nucleotides are then activated using phosphoramidite chemistry, which facilitates the formation of the phosphate linkage between the nucleotides. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated synthesizers are commonly used to couple the nucleotides in a stepwise manner. The process involves the sequential addition of activated nucleotides to a growing chain, followed by deprotection and purification steps. High-performance liquid chromatography (HPLC) is often employed to purify the final product and ensure its quality.
化学反応の分析
Types of Reactions
P-rCyd.P-rGuo can undergo various chemical reactions, including:
Oxidation: The ribose sugar and nucleobases can be oxidized under specific conditions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can modify the nucleobases, potentially altering their hydrogen bonding properties.
Substitution: Nucleophilic substitution reactions can occur at the phosphate linkage, leading to the exchange of functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 8-oxoguanine, a common oxidative lesion in DNA and RNA.
科学的研究の応用
P-rCyd.P-rGuo has numerous applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and reactivity.
Biology: Plays a role in understanding RNA structure and function, including its involvement in gene expression and regulation.
Medicine: Investigated for its potential in therapeutic applications, such as antisense oligonucleotides and RNA interference.
Industry: Utilized in the development of diagnostic tools and biosensors.
作用機序
The mechanism of action of P-rCyd.P-rGuo involves its interaction with complementary RNA or DNA sequences. The ribose-linked cytidine and guanosine form hydrogen bonds with their complementary bases, facilitating the formation of double-stranded structures. This interaction is crucial for processes such as transcription and translation, where the sequence-specific binding of nucleotides determines the synthesis of proteins.
類似化合物との比較
Similar Compounds
P-rAdo.P-rCyd: Adenosine and cytidine linked through a ribose backbone.
P-rUrd.P-rGuo: Uridine and guanosine linked through a ribose backbone.
P-rThd.P-rCyd: Thymidine and cytidine linked through a ribose backbone.
Uniqueness
P-rCyd.P-rGuo is unique due to its specific sequence of cytidine and guanosine, which imparts distinct hydrogen bonding properties and reactivity. This sequence is particularly important in the context of RNA structure and function, where the specific arrangement of nucleotides determines the molecule’s biological activity.
特性
CAS番号 |
25280-45-9 |
|---|---|
分子式 |
C19H28N8O16P2 |
分子量 |
686.4 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O8P.C9H14N3O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t3-,5-,6-,9-;4-,6-,7-,8-/m11/s1 |
InChIキー |
SDYIDXSXVMJNAE-FBGCOTALSA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N |
関連するCAS |
25280-45-9 27965-02-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)
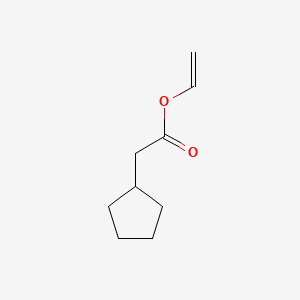
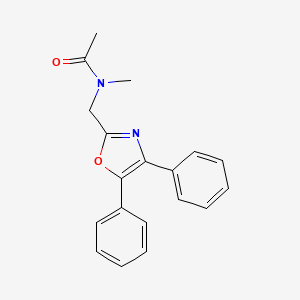
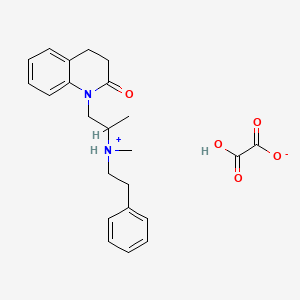
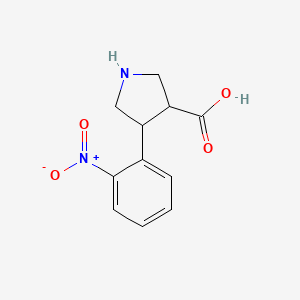
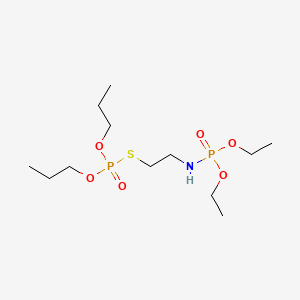
![[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)

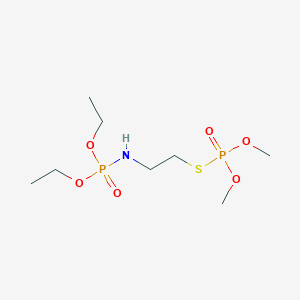
![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)
